molecular formula C21H19N5OS B4320210 3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE

3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE

Cat. No.: B4320210
M. Wt: 389.5 g/mol
InChI Key: YPNVICCBGKEIPD-UHFFFAOYSA-N
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Description

3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE is a complex organic compound that features a unique combination of acridine, triazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acridine derivative: Starting with a suitable acridine precursor, the 9-oxoacridin-10(9H)-yl group is introduced through oxidation reactions.

    Triazole ring formation: The triazole ring is synthesized by reacting appropriate hydrazine derivatives with carboxylic acids under acidic conditions.

    Thioether linkage: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Nitrile introduction: Finally, the butanenitrile group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be further oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include acridine derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the acridine moiety.

    Medicine: Explored for its potential anticancer properties, leveraging the triazole and acridine functionalities.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE involves interactions with various molecular targets:

    Molecular Targets: The compound may interact with DNA, enzymes, and proteins, disrupting their normal functions.

    Pathways Involved: It may inhibit key enzymes involved in cell replication and repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine: Similar in structure but lacks the acridine and nitrile groups.

    N-Hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide: Contains the acridine moiety but differs in the triazole and nitrile functionalities.

Uniqueness

3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE is unique due to its combination of acridine, triazole, and nitrile groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-[[4-methyl-5-[(9-oxoacridin-10-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-25-19(23-24-21(25)28-13-7-6-12-22)14-26-17-10-4-2-8-15(17)20(27)16-9-3-5-11-18(16)26/h2-5,8-11H,6-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNVICCBGKEIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCCC#N)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-METHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPYL CYANIDE

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